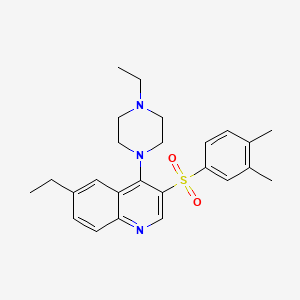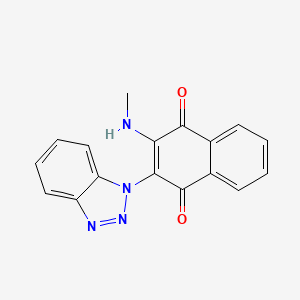
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with various functional groups, including a dimethylbenzenesulfonyl group, an ethyl group, and an ethylpiperazinyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Dimethylbenzenesulfonyl Group: The dimethylbenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride.
Piperazine Substitution: The ethylpiperazinyl group can be introduced through nucleophilic substitution reactions using ethylpiperazine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylpiperazine in the presence of a suitable leaving group like halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-DIMETHYLBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-METHOXYQUINOLINE: Similar structure but with a methoxy group instead of an ethyl group.
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHOXY-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE: Similar structure but with an ethoxy group instead of an ethyl group.
Uniqueness
The unique combination of functional groups in 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE confers distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-5-20-8-10-23-22(16-20)25(28-13-11-27(6-2)12-14-28)24(17-26-23)31(29,30)21-9-7-18(3)19(4)15-21/h7-10,15-17H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXMPGREKMIGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2682638.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide](/img/structure/B2682640.png)


![N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide](/img/structure/B2682645.png)
![5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one](/img/structure/B2682646.png)



![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2682651.png)
![(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682655.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
![1-(dibenzo[b,d]furan-3-yl)-3-(naphthalen-1-yl)thiourea](/img/structure/B2682659.png)
